molecular formula C11H15ClFN B598872 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203682-76-1

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B598872
M. Wt: 215.696
InChI Key: MVSXNCDOKOKKAV-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203682-76-1. It has a molecular weight of 215.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.7 . It is a powder that is stored at room temperature .

Scientific Research Applications

Therapeutic Applications and Drug Discovery

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, are recognized for their extensive pharmacological activities. THIQs have been identified as "privileged scaffolds" in drug discovery, exhibiting potent activities against cancer and central nervous system disorders. This class of compounds, initially noted for neurotoxicity, later revealed positive effects such as neuroprotection and potential in preventing Parkinsonism. Significant advancements in drug discovery have been made with THIQ derivatives, notably in anticancer efforts, showcasing their versatility and potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Anticancer and Antibacterial Properties

Recent research highlights THIQ's role in designing anticancer agents, underscoring its importance in medicinal chemistry. The scaffold's adaptability allows for the development of analogs targeting various anticancer mechanisms. Additionally, modifications at specific positions of the THIQ scaffold, such as the C-7 or carboxylic C-3 groups, have facilitated its repositioning from antibacterial to anticancer applications. This versatility underscores the scaffold's potential in generating novel compounds with enhanced biological activities, including improved potency and spectrum of activity against cancer (Faheem et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSXNCDOKOKKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745173
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1203682-76-1
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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